molecular formula C9H11FO2 B6594731 (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol CAS No. 1309598-70-6

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol

Cat. No. B6594731
CAS RN: 1309598-70-6
M. Wt: 170.18 g/mol
InChI Key: SPUCRPMJCHQPRC-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol, also known as FME, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FME is a chiral compound, which means that it exists in two mirror-image forms, with only one form possessing therapeutic properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol is not yet fully understood. However, it is believed to exert its therapeutic effects by modulating various biochemical pathways in the body. (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol has been shown to inhibit the activity of enzymes involved in inflammation and cancer growth. It has also been found to interact with neurotransmitter receptors in the brain, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects
(1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol has been found to have analgesic effects, which may be due to its interaction with opioid receptors in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol in lab experiments is its relatively simple synthesis method. (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one limitation of using (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol in lab experiments is that it is a chiral compound, which means that only one of its mirror-image forms possesses therapeutic properties. This can make it challenging to ensure that the correct form of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol is being used in experiments.

Future Directions

There are several future directions for research on (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol. One area of interest is its potential use in treating neurological disorders. Further studies are needed to fully understand the mechanism of action of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol in the brain and to determine its efficacy in treating neurological disorders. Another area of interest is the development of new synthesis methods for (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol that are more efficient and cost-effective. Additionally, further studies are needed to explore the potential use of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol in combination with other drugs for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol can be achieved through a multi-step process. The starting material for the synthesis is 2-Fluoro-4-methoxyphenylacetic acid, which is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (1R)-(+)-alpha-phenylethylamine in the presence of a base to yield the desired (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol product. The purity of the product can be improved through recrystallization.

Scientific Research Applications

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. (1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol has also shown promise as a potential treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(1R)-1-(2-fluoro-4-methoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUCRPMJCHQPRC-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)OC)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501218617
Record name Benzenemethanol, 2-fluoro-4-methoxy-α-methyl-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol

CAS RN

1309598-70-6
Record name Benzenemethanol, 2-fluoro-4-methoxy-α-methyl-, (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309598-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2-fluoro-4-methoxy-α-methyl-, (αR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501218617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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